7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
Description
Properties
IUPAC Name |
7-methoxy-8-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-8-4-3-6-11(13)17-19-18(25-20-17)16-12-7-5-9-21(12)15(22)10-14(16)24-2/h3-4,6,8,10H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKOWICEVQOPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=C4CCCN4C(=O)C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Construction of the indolizine core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the indolizine ring.
Introduction of the methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives containing the oxadiazole structure exhibit notable antimicrobial properties. In a study assessing various synthesized compounds, several oxadiazole derivatives demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds similar to 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one were evaluated using minimum inhibitory concentration (MIC) methods, revealing promising results that suggest potential applications in treating bacterial infections .
Antifungal Properties
In addition to antibacterial effects, studies have indicated that compounds with similar structures also possess antifungal activity. The evaluation against fungal strains such as Candida albicans and Penicillium chrysogenum showed that certain derivatives could inhibit fungal growth effectively. This opens avenues for developing antifungal agents based on the indolizinone framework .
Anti-HIV Activity
The oxadiazole ring has been associated with anti-HIV activity in various studies. Compounds featuring this moiety have been investigated for their ability to inhibit HIV replication, making them potential candidates for further development in antiviral therapies .
Fluorescent Probes
Research has also highlighted the use of oxadiazole derivatives in metal-ion fluorescent recognition. The unique electronic properties of these compounds allow them to act as fluorescent probes in biological systems, enabling the detection of metal ions which can be crucial for various biochemical assays .
Case Studies
Mechanism of Action
The mechanism of action of 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Indolizinone Derivatives
Tetrahydroindolizinone Derivatives ()
The compound (2R,8aR)-2-(benzyloxy)-7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one shares a partially saturated indolizinone core but differs in:
Comparison :
Oxadiazole-Containing Compounds
Agrochemical Oxadiazoles ()
Pesticides like oxadiazon and oxadiargyl feature 1,3,4-oxadiazole rings with dichlorophenyl and tert-butyl substituents. Key differences:
- Oxadiazole Type : 1,3,4-oxadiazole (agrochemicals) vs. 1,2,4-oxadiazole (target compound).
- Substituents : Chlorinated aryl groups in pesticides vs. methoxyphenyl in the target.
Comparison :
The electron-donating methoxy group in the target compound may favor interactions with biological targets (e.g., enzymes or receptors), contrasting with the electron-withdrawing chlorine substituents in agrochemicals .
Heterocyclic Cores with Methoxy Groups
Imidazoquinazolinone ()
The compound 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one contains a methoxy-decorated imidazoquinazolinone core. Key distinctions:
- Core Heterocycle: Indolizinone (target) vs. imidazoquinazolinone.
- Substituents : Octylsulfanyl group (lipophilic) vs. oxadiazole (polar).
Comparison :
The target compound’s oxadiazole may enhance solubility compared to the lipophilic octylsulfanyl group, suggesting divergent pharmacokinetic profiles .
Biological Activity
The compound 7-methoxy-8-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a methoxy group, an oxadiazole ring, and an indolizinone moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Pharmacological Activities
Research indicates that compounds containing oxadiazole rings often exhibit diverse pharmacological effects. The biological activities of This compound can be categorized as follows:
1. Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and MAPK .
- Case Study : In vitro experiments showed that derivatives with similar structures inhibited proliferation in various cancer cell lines, including breast and ovarian cancer cells .
2. Antimicrobial Activity
The presence of the oxadiazole moiety is associated with enhanced antimicrobial efficacy:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : Compounds with similar functional groups demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
Emerging research suggests that certain oxadiazole derivatives may possess neuroprotective properties:
- Mechanism : These compounds may exert their effects through the modulation of neurotransmitter systems and reduction of oxidative stress.
- Case Study : Preliminary studies indicated that related compounds improved cognitive function in animal models of neurodegeneration .
The biological activity of This compound can be attributed to several mechanisms:
- Hydrogen Bonding : The presence of hydrogen bond donors in its structure enhances receptor binding affinity.
- Bioisosterism : The oxadiazole ring acts as a bioisostere for amides and esters, facilitating interactions with biological targets .
Research Findings
A summary table detailing key findings from various studies on similar compounds is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
